molecular formula C17H22N2O3S2 B3007519 N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide CAS No. 953918-63-3

N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B3007519
CAS No.: 953918-63-3
M. Wt: 366.49
InChI Key: KGMDPYBILAFNNQ-UHFFFAOYSA-N
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Description

N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide is a chemical compound for research use, featuring a molecular structure that incorporates a phenylmorpholine group connected to a thiophene sulfonamide moiety. The compound's structure shares features with other sulfonamide derivatives investigated for pharmacological activity, particularly in modulating biological targets like cytokine production . The integration of the morpholine ring, a common feature in medicinal chemistry, can influence the molecule's physicochemical properties and binding affinity . Similarly, the sulfonamide functional group is a prevalent pharmacophore found in compounds with diverse biological activities, including anti-inflammatory effects . Researchers may explore this compound as a potential kinase inhibitor or cytokine modulator, given that structurally related sulfonamide and morpholine-containing molecules have shown activity in these areas . Its specific research value lies in its potential as a tool compound for studying signal transduction pathways or inflammatory processes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c20-24(21,17-8-4-13-23-17)18-9-5-10-19-11-12-22-16(14-19)15-6-2-1-3-7-15/h1-4,6-8,13,16,18H,5,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMDPYBILAFNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Propyl Linker: The propyl linker is added through a nucleophilic substitution reaction.

    Attachment of the Thiophene-2-sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Morpholine vs. Piperazine Derivatives

Key Structural Difference : Replacement of the morpholine ring with a piperazine ring.

  • Example :
    • 5-Ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS 1049514-31-9)
  • Piperazine introduces two nitrogen atoms instead of morpholine’s oxygen, altering electronic properties and basicity. This modification may enhance interactions with acidic residues in biological targets like GPCRs or kinases .
    • 5-Chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS 1049525-37-2)

Table 1: Morpholine vs. Piperazine Derivatives

Compound Heterocycle Substituent on Thiophene CAS Number
Target Compound Morpholine None (parent structure) Not provided
5-Ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide Piperazine Ethyl 1049514-31-9
5-Chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide Piperazine Chloro 1049525-37-2

Thiophene-2-sulfonamide vs. Ethane-sulfonamide Derivatives

Key Structural Difference : Replacement of the thiophene-sulfonamide group with an ethane-sulfonamide moiety.

  • Example :
    • 2-(4-Methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethane-1-sulfonamide (BF21293, CAS 954001-62-8)
  • The 4-methoxyphenyl substituent may enhance solubility and metabolic stability .

Impact on Activity :
Thiophene-based sulfonamides generally exhibit stronger aromatic interactions with target proteins compared to aliphatic sulfonamides. However, ethane-sulfonamide derivatives might offer improved pharmacokinetic profiles due to reduced steric hindrance .

Modifications to the Thiophene Ring

Key Structural Difference : Substituents on the thiophene ring (e.g., ethyl, fluorine).

  • Example :
    • 5-Ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide (CAS 1021253-45-1)
  • The ethyl group increases hydrophobicity, while the pyridazinone ring replaces morpholine, introducing a hydrogen-bond acceptor site. The 4-fluorophenyl group enhances binding to aromatic residues in enzymes like cyclooxygenase (COX) .

Table 2: Thiophene Ring Modifications

Compound Thiophene Substituent Secondary Heterocycle CAS Number
Target Compound None Morpholine Not provided
5-Ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide Ethyl Pyridazinone 1021253-45-1

Carboxamide vs. Sulfonamide Derivatives

Key Structural Difference : Replacement of sulfonamide with carboxamide.

  • Example: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
  • The 2-chlorophenyl group may enhance cytotoxicity in cancer cell lines .

Pharmacological Implications : Sulfonamides are more likely to inhibit enzymes requiring anionic binding pockets (e.g., carbonic anhydrase), whereas carboxamides may target receptors like serotonin or dopamine transporters .

Biological Activity

N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol
  • CAS Number : 953918-63-3

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Apoptosis Regulators : The compound has shown potential in inhibiting key proteins involved in apoptosis, such as Mcl-1 and Bcl-2. Research indicates that it binds to the BH3-binding groove on Bcl-xL, promoting apoptosis in tumor cells through the mitochondrial pathway .
  • Antimicrobial Activity : Thiophene derivatives, including this compound, have demonstrated activity against various microbial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Studies have reported that compounds with similar structures exhibit cytotoxicity against cancer cell lines, with IC50 values often below 10 µM, indicating strong potential as anticancer agents .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description IC50/Binding Affinity
Apoptosis Induction Induces apoptosis in HL-60 cells via mitochondrial pathwaysIC50 < 10 µM
Antimicrobial Exhibits antibacterial activity against various strainsMIC ranging from 40 to 50 µg/mL
Anticancer Targets cancer cell lines with significant cytotoxicityIC50 < 10 µM
Inhibition of Bcl-2 Binds to Bcl-xL, inhibiting its functionKi ≈ 1 µM

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that compounds with similar thiophene-sulfonamide structures effectively induced apoptosis in leukemia cells through mitochondrial pathways. The findings suggest a promising avenue for developing new anticancer therapies targeting Mcl-1 and Bcl-2 proteins .
  • Antimicrobial Efficacy : Research has shown that thiophene derivatives possess significant antibacterial properties. For instance, one study reported a minimum inhibitory concentration (MIC) for certain derivatives against E. coli and S. aureus, comparable to standard antibiotics like ceftriaxone .
  • Pharmacokinetics and Metabolism : Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early studies suggest favorable pharmacokinetic properties that warrant further investigation in vivo .

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